molecular formula C12H19BrFNO2 B13458548 Tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate

Tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B13458548
M. Wt: 308.19 g/mol
InChI Key: ABTWCVMPGBHKAR-UHFFFAOYSA-N
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Description

Tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both bromine and fluorine atoms in the molecule adds to its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps. One common approach is to start with a spirocyclic precursor, which undergoes halogenation reactions to introduce the bromine and fluorine atoms. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) and Selectfluor. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The spirocyclic structure allows for cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

Tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with target molecules, influencing their activity. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1-bromo-6-azaspiro[2.5]octane-6-carboxylate: Similar structure but lacks the fluorine atom.

    Tert-butyl 1-fluoro-6-azaspiro[2.5]octane-6-carboxylate: Similar structure but lacks the bromine atom.

    Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Contains an oxygen atom instead of bromine or fluorine.

Uniqueness

The presence of both bromine and fluorine atoms in tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate makes it unique compared to its analogs. This dual halogenation can enhance its reactivity and potential for diverse chemical transformations, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19BrFNO2

Molecular Weight

308.19 g/mol

IUPAC Name

tert-butyl 2-bromo-2-fluoro-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C12H19BrFNO2/c1-10(2,3)17-9(16)15-6-4-11(5-7-15)8-12(11,13)14/h4-8H2,1-3H3

InChI Key

ABTWCVMPGBHKAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2(F)Br

Origin of Product

United States

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